2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6OS2/c1-4-9-30-17(11-32-19-25-13(2)10-14(3)26-19)28-29-20(30)33-12-18(31)27-16-8-6-5-7-15(16)21(22,23)24/h4-8,10H,1,9,11-12H2,2-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZUALARZHDWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the trifluoromethylphenyl acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-yl thio)}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual thioether bridges (triazole-pyrimidine and triazole-acetamide) are rare in analogs, enhancing conformational rigidity .
- Trifluoromethylphenyl substitution is less common than halogenated (e.g., chloro, fluoro) or methoxy-phenyl groups in similar acetamides .
Pharmacokinetic Properties
While direct ADME data is unavailable, structural analogs suggest:
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism compared to methyl or nitro groups .
- Solubility : Thioether bridges may lower aqueous solubility relative to oxygen ethers, necessitating formulation adjustments .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including the formation of the triazole and pyrimidine moieties, followed by thioether and acetamide group introductions. Key steps include:
- Thiol-alkylation : Reacting 4,6-dimethylpyrimidine-2-thiol with a prop-2-enyl-substituted triazole precursor under anhydrous conditions (e.g., DMF, 60–80°C, 12–24 hours) .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thioether intermediate to the trifluoromethylphenyl group. Reaction progress is monitored via TLC and confirmed by NMR .
- Critical parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (±2°C), and exclusion of moisture to prevent side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm thioether/acetamide linkages (e.g., δ 3.5–4.0 ppm for SCH groups) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H] peaks) and detect impurities .
- IR spectroscopy : Identification of key functional groups (e.g., C=O at ~1680 cm for acetamide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or incubation times. Use orthogonal assays (e.g., MIC tests paired with time-kill curves) .
- Structural validation : Confirm batch-to-batch purity via HPLC (>95%) and X-ray crystallography to rule out polymorphic effects .
- Computational modeling : Compare docking scores (e.g., AutoDock Vina) with experimental IC values to identify false positives .
Q. What methodologies are recommended for studying target binding mechanisms?
To elucidate binding interactions:
- Molecular docking : Use software like Schrödinger Suite to predict binding poses with enzymes (e.g., dihydrofolate reductase) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to receptors in real-time, using immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t) .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Metabolite profiling : Employ high-resolution LC-QTOF-MS to identify phase I/II metabolites .
Experimental Design Considerations
Q. What in vivo models are suitable for assessing pharmacokinetic properties?
- Rodent models : Administer via IV/oral routes to determine bioavailability (e.g., Sprague-Dawley rats, n=6/group). Plasma samples are analyzed using LC-MS/MS .
- Tissue distribution studies : Use radiolabeled compound (e.g., C) to track accumulation in organs .
Q. How can researchers optimize the compound’s solubility for biological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
